molecular formula C12H10O3 B1329598 [1,1'-Biphenyl]-3,3',5-triol CAS No. 20950-56-5

[1,1'-Biphenyl]-3,3',5-triol

Cat. No. B1329598
Key on ui cas rn: 20950-56-5
M. Wt: 202.21 g/mol
InChI Key: ZWJMMZAKZQPIHD-UHFFFAOYSA-N
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Patent
US07169797B2

Procedure details

To 395 mg (1.62 mmol) of 3,5,3′-trimethoxybiphenyl was added 9 mL of 1.0 M BBr3 in CH2Cl2. The mixture was stirred at ambient temperature for 1.5 h, then poured over 60 mL of ice, and extracted with ethyl acetate (2×25 mL). The combined organic layers were back extracted with water (1×25 mL), then brine (1×25 mL), dried over MgSO4, filtered, and concentrated to an oil. This was heated under vacuum at 110° C. to provide the titled compound (308 mg, 94%).
Name
3,5,3′-trimethoxybiphenyl
Quantity
395 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=2)[CH:6]=[C:7]([O:9]C)[CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=2)[CH:6]=[C:7]([OH:9])[CH:8]=1

Inputs

Step One
Name
3,5,3′-trimethoxybiphenyl
Quantity
395 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)C1=CC(=CC=C1)OC
Name
Quantity
9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
60 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers were back extracted with water (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (1×25 mL), dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
TEMPERATURE
Type
TEMPERATURE
Details
This was heated under vacuum at 110° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
OC=1C=C(C=C(C1)O)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 308 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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